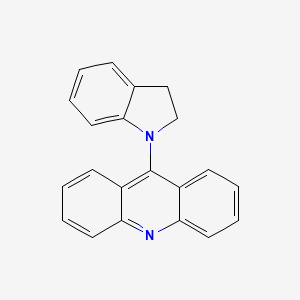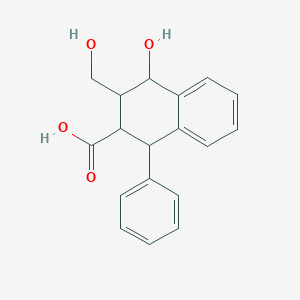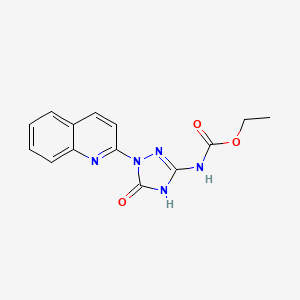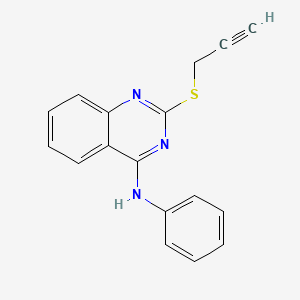
9-(Indolin-1-yl)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Indolin-1-yl)acridine is a heterocyclic compound that combines the structural features of indoline and acridineThe molecular formula of this compound is C21H16N2, and it has a molecular weight of 296.36514 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Indolin-1-yl)acridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of indoline with acridine derivatives under specific conditions. For instance, the reaction can be catalyzed by transition metals or other catalysts to facilitate the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 9-(Indolin-1-yl)acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the acridine or indoline moieties, leading to different structural analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reagents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-(Indolin-1-yl)acridine has shown promise in several scientific research areas:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 9-(Indolin-1-yl)acridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and affecting biological processes such as replication and transcription. This intercalation is driven by π-stacking interactions between the acridine moiety and the base pairs of DNA . Additionally, the indoline moiety can interact with proteins through hydrogen bonding and hydrophobic interactions, further influencing cellular pathways .
Comparison with Similar Compounds
9-Aminoacridine: Known for its use as a fluorescent dye and mutagen.
Indole Derivatives: Widely studied for their biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Acridine Derivatives: Used in various therapeutic applications, including anticancer and antibacterial agents.
Uniqueness of 9-(Indolin-1-yl)acridine: The combination of indoline and acridine in a single molecule provides unique chemical and biological properties. This dual functionality allows for versatile applications in different scientific fields, making this compound a valuable compound for research and development .
Properties
CAS No. |
139117-65-0 |
|---|---|
Molecular Formula |
C21H16N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
9-(2,3-dihydroindol-1-yl)acridine |
InChI |
InChI=1S/C21H16N2/c1-6-12-20-15(7-1)13-14-23(20)21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h1-12H,13-14H2 |
InChI Key |
FKDHSDZFGYVALC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline](/img/structure/B11834027.png)

![tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B11834038.png)

![2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B11834054.png)





![Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11834096.png)
